N-Heptyl-1,3-dithietan-2-imine
Description
N-Heptyl-1,3-dithietan-2-imine is a sulfur-containing heterocyclic compound characterized by a 1,3-dithietane ring (a four-membered ring with two sulfur atoms) and an imine group at the 2-position, substituted by a heptyl chain at the nitrogen atom. The heptyl substituent imparts significant lipophilicity, likely influencing solubility, stability, and biological activity compared to shorter-chain or aromatic analogs. This compound may share synthetic pathways with related 1,3-dithietan-2-imine derivatives, which are often intermediates in agrochemical production .
Properties
CAS No. |
59754-34-6 |
|---|---|
Molecular Formula |
C9H17NS2 |
Molecular Weight |
203.4 g/mol |
IUPAC Name |
N-heptyl-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H17NS2/c1-2-3-4-5-6-7-10-9-11-8-12-9/h2-8H2,1H3 |
InChI Key |
ACAHXGGIQHYBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=C1SCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-1,3-dithietan-2-imine typically involves the reaction of a primary amine with a dithiane derivative. One common method is the condensation of heptylamine with 1,3-dithiane-2-one under acidic conditions to form the desired imine. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of industrial-grade solvents and catalysts would also be common to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-1,3-dithietan-2-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imine nitrogen or the dithiane sulfur atoms, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents are used under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted dithiane derivatives .
Scientific Research Applications
N-Heptyl-1,3-dithietan-2-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Heptyl-1,3-dithietan-2-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. The dithiane moiety can undergo oxidation and reduction
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs of N-heptyl-1,3-dithietan-2-imine include:
N-Benzyl-1,3-dithietan-2-imine : Features a benzyl group, enhancing aromatic interactions but reducing lipophilicity compared to the heptyl chain.
Fosthietan (N-diethoxyphosphoryl-1,3-dithietan-2-imine) : Contains a phosphoryl group, making it a potent nematicide used in agriculture.
1,3-Dithietan-2-imine Hydrochloride : A synthetic intermediate, often used to prepare derivatives like Fosthietan.
Physicochemical and Application Data
*Inferred data based on structural analogs.
†Assumed due to stability trends in related compounds.
Key Research Findings
- Fosthietan : Demonstrated efficacy against soil nematodes, with a molecular mass of 241.27 g/mol and stability at -18°C . Its phosphoryl group enhances bioactivity but requires careful handling due to toxicity.
- 1,3-Dithietan-2-imine HCl : Critical for synthesizing Fosthietan, with pricing reflecting its role as a high-value intermediate (e.g., €274/50 mg) .
- N-Benzyl derivative: Limited data suggest its use in exploratory organic synthesis, emphasizing the role of aromatic substituents in modulating reactivity .
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